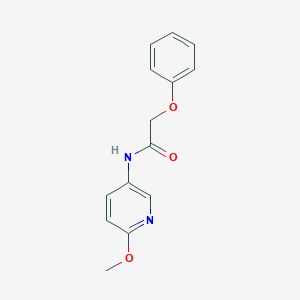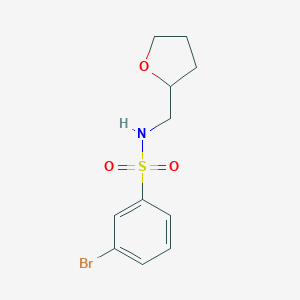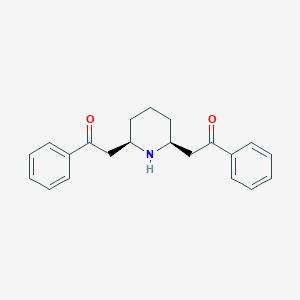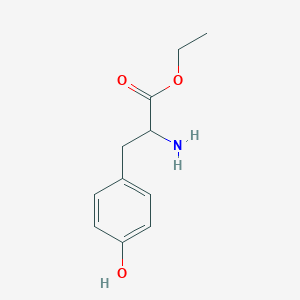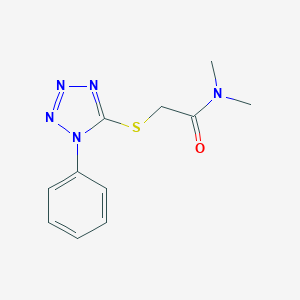![molecular formula C12H16N2 B358400 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole CAS No. 5805-62-9](/img/structure/B358400.png)
5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is a type of heterocyclic organic compound . It belongs to the class of imidazoles, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One common method involves the condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions . Other methods include ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14N2 . The InChI code for this compound is 1S/C11H14N2/c1-11(2,3)6-4-8-5-7(9(6)14-8)10-12-13/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis
Imidazoles are versatile compounds that can participate in a variety of chemical reactions. They can be used as a part of multicomponent reactions conducted under different conditions . The bonds constructed during the formation of the imidazole are key to its chemical reactivity .Applications De Recherche Scientifique
Antitumor Agents : A study by Abonía et al. (2011) discussed the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, evaluated for their antitumor properties. Some compounds exhibited significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Chemosensors for Cyanide and Mercury Ions : Emandi et al. (2018) developed fluorescent imidazole-based sensors for the reversible detection of cyanide and mercury ions. These compounds demonstrated specificity towards CN- ions and were effective in detecting Hg2+ ions (Emandi et al., 2018).
Amyloid-Avid Probes Design : Morais et al. (2012) described the structures of N-methylated benzimidazole compounds with potential use in designing amyloid-avid probes. The study provided insights into the solution and solid-state structures of these compounds (Morais et al., 2012).
Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase : Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential anti-inflammatory activity (Unangst et al., 1994).
Corrosion Inhibition in Mild Steel : Ammal et al. (2018) studied benzimidazole derivatives for corrosion inhibition in mild steel, revealing their effectiveness in protecting against corrosion in acidic environments (Ammal et al., 2018).
Photochemical Properties : Kravchenko et al. (2018) explored the photochemical transformations and properties of certain benzimidazole derivatives, contributing to the understanding of their photochemical behavior (Kravchenko et al., 2018).
Thiacalix[4]arene Derivatives : Zhao et al. (2016) synthesized imidazole-based thiacalix[4]arene derivatives, which showed potential as receptors for metal ions and extractants for dichromate anions (Zhao et al., 2016).
Antioxidant, Anti-inflammatory, and Analgesic Agents : Katikireddy et al. (2019) synthesized benzimidazole-carbohydrazides and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, indicating their potential in these therapeutic areas (Katikireddy et al., 2019).
Isocyanide Synthesis of Imidazoles : Pooi et al. (2014) reported a high-yielding synthesis of 1,4-diaryl-1H-imidazoles, contributing to the chemistry of imidazole synthesis (Pooi et al., 2014).
Angiotensin II Receptor Antagonists : Zhu et al. (2014) designed and synthesized 5-nitro benzimidazole derivatives as angiotensin II receptor antagonists, demonstrating their potential in treating hypertension (Zhu et al., 2014).
Antiulcer Activity : Patil et al. (2010) synthesized quinazoline derivatives with benzimidazole moieties and evaluated them for antiulcer activity, showing their effectiveness in rat models (Patil et al., 2010).
Mécanisme D'action
While the specific mechanism of action for 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is not mentioned in the search results, imidazole derivatives in general have been found to exhibit a variety of biological activities. For instance, they have been used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Safety and Hazards
While the specific safety and hazards of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole are not mentioned in the search results, it’s important to handle all chemical compounds with care. For instance, one should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
6-tert-butyl-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-13-10-6-5-9(12(2,3)4)7-11(10)14-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTKTADPLQXCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(3-chlorophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B358322.png)
![Ethyl 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate](/img/structure/B358325.png)



